6-Phenylbenzo[d]thiazole
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Overview
Description
6-Phenylbenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a thiazole ring, with a phenyl group attached to the sixth position of the benzothiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Phenylbenzo[d]thiazole can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenol with benzaldehyde derivatives. The reaction typically takes place in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, under reflux conditions . Another method involves the Suzuki cross-coupling reaction, where 2-bromobenzothiazole is coupled with phenylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs the cyclization method due to its simplicity and high yield. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Phenylbenzo[d]thiazole varies depending on its application. In biological systems, it often interacts with specific enzymes or receptors, inhibiting their activity. For example, certain derivatives of this compound have been shown to inhibit urease enzyme activity, which is crucial for the survival of certain bacteria . The compound’s ability to scavenge nitric oxide also contributes to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
2-Phenylbenzothiazole: Similar structure but with the phenyl group attached to the second position.
6-Methylbenzo[d]thiazole: Similar structure but with a methyl group instead of a phenyl group at the sixth position.
Uniqueness: 6-Phenylbenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the sixth position enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H9NS |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
6-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H9NS/c1-2-4-10(5-3-1)11-6-7-12-13(8-11)15-9-14-12/h1-9H |
InChI Key |
ZLQIQTPPVHFSPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CS3 |
Origin of Product |
United States |
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